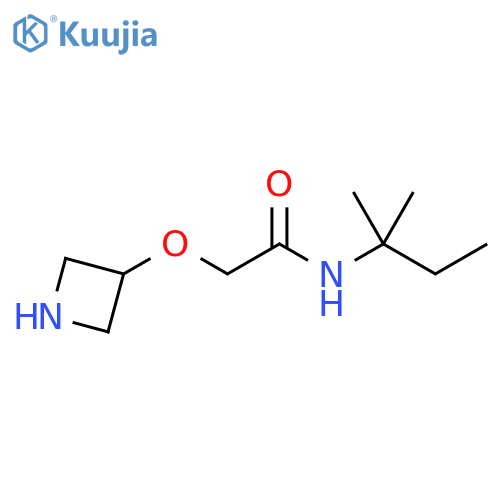

Cas no 1341882-70-9 (Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)

Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)- 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-

- 2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide

- AKOS012405276

- CS-0293823

- 2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide

- 1341882-70-9

- EN300-1146305

-

- インチ: 1S/C10H20N2O2/c1-4-10(2,3)12-9(13)7-14-8-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)

- InChIKey: LIJYJGZFECXJEL-UHFFFAOYSA-N

- ほほえんだ: C(NC(C)(C)CC)(=O)COC1CNC1

計算された属性

- せいみつぶんしりょう: 200.152477885g/mol

- どういたいしつりょう: 200.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 50.4Ų

じっけんとくせい

- 密度みつど: 1.02±0.1 g/cm3(Predicted)

- ふってん: 348.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 14.89±0.46(Predicted)

Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1146305-10.0g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 10g |

$4914.0 | 2023-06-09 | ||

| Enamine | EN300-1146305-0.5g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 0.5g |

$1097.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364493-1g |

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide |

1341882-70-9 | 98% | 1g |

¥8226.00 | 2024-08-09 | |

| Enamine | EN300-1146305-2.5g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 2.5g |

$2240.0 | 2023-06-09 | ||

| Enamine | EN300-1146305-0.05g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 0.05g |

$959.0 | 2023-06-09 | ||

| Enamine | EN300-1146305-1.0g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 1g |

$1142.0 | 2023-06-09 | ||

| Enamine | EN300-1146305-0.1g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 0.1g |

$1005.0 | 2023-06-09 | ||

| Enamine | EN300-1146305-0.25g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 0.25g |

$1051.0 | 2023-06-09 | ||

| Enamine | EN300-1146305-5.0g |

2-(azetidin-3-yloxy)-N-(2-methylbutan-2-yl)acetamide |

1341882-70-9 | 5g |

$3313.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364493-2.5g |

2-(Azetidin-3-yloxy)-N-(tert-pentyl)acetamide |

1341882-70-9 | 98% | 2.5g |

¥18795.00 | 2024-08-09 |

Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)- 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-に関する追加情報

Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl): A Comprehensive Overview

Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl), with the CAS number 1341882-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of acetamides, which are widely recognized for their versatile applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a 3-azetidinyloxy substituent and a N-(1,1-dimethylpropyl) group, make it a promising candidate for further exploration in drug discovery and therapeutic interventions.

The chemical structure of Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl) encompasses a central acetamide moiety, which is flanked by an azetidine ring and a dimethylpropyl chain. The azetidine ring introduces a cyclic amine functionality, which can interact with various biological targets, while the dimethylpropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. These structural attributes make the compound an intriguing subject for studying its pharmacological properties and potential therapeutic applications.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The presence of the 3-azetidinyloxy group in Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl) suggests that it may possess inhibitory effects on certain enzymes or receptors involved in these pathological processes. Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators.

The N-(1,1-dimethylpropyl) moiety is another critical feature that contributes to the pharmacological potential of this compound. Dimethylalkyl groups are often incorporated into drug molecules to enhance their metabolic stability and binding affinity to biological targets. This structural element may facilitate the compound's interaction with proteins or enzymes involved in signal transduction pathways, thereby modulating cellular responses.

Several recent studies have explored the synthetic pathways and derivatives of acetamides containing azetidine rings. These investigations have highlighted the importance of optimizing reaction conditions to achieve high yields and purity of the target compounds. The synthesis of Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl) involves multi-step reactions, including nucleophilic substitution and condensation reactions, which require careful control of reaction parameters to ensure the formation of the desired product.

The pharmacokinetic properties of Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl) are also of considerable interest. Studies have begun to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles in vitro and in vivo. Initial findings suggest that the compound exhibits moderate solubility in water and lipids, indicating potential for oral administration. Additionally, preliminary metabolic studies have revealed that the compound is metabolized by cytochrome P450 enzymes, which is a common pathway for many pharmaceuticals.

The potential therapeutic applications of this compound are vast. Given its structural similarities to known bioactive molecules, it may serve as a scaffold for developing new drugs targeting various diseases. For instance, its anti-inflammatory properties could make it useful in treating chronic inflammatory disorders such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its ability to interact with biological targets involved in cancer cell proliferation suggests its potential as an anticancer agent.

In conclusion, Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl) represents a promising candidate for further pharmacological investigation. Its unique structural features and preliminary biological activity make it an attractive molecule for drug discovery efforts aimed at addressing significant unmet medical needs. As research continues to uncover more about its pharmacological properties and mechanisms of action, this compound holds great promise for contributing to the development of novel therapeutic strategies.

1341882-70-9 (Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-) 関連製品

- 1497108-81-2(4-Amino-1-ethyl-3-methyl-1h-pyrazol-5-ol)

- 885266-73-9(Methyl 3-thiocyanato-1H-indole-6-carboxylate)

- 2098102-95-3(3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 87816-74-8(Flufenamic Acid Glucuronide)

- 169557-13-5(2-Thio-2’-deoxy Cytidine)

- 71315-37-2(3-hydroxy-3-(4-phenylphenyl)propanoic acid)

- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)

- 1805159-83-4(2-Chloro-3-cyano-4-methylbenzoic acid)

- 1803687-43-5(2-Amino-4-(aminomethyl)-3-(difluoromethyl)pyridine-6-acetic acid)

- 1272231-81-8(Tert-butyl 3-amino-5-methanesulfonylbenzoate)